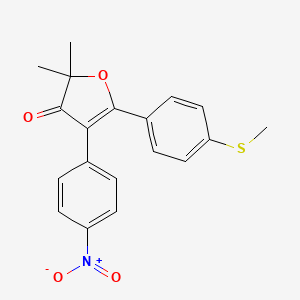
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one
Description
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Propriétés
Formule moléculaire |
C19H17NO4S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)furan-3-one |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)18(21)16(12-4-8-14(9-5-12)20(22)23)17(24-19)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3 |
Clé InChI |
HADVKHZRPXKKMM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The nitro and methylthio groups can be introduced through nitration and thiolation reactions, respectively.
Final assembly: The final compound is obtained by coupling the substituted furan ring with the appropriate phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dimethyl-5-phenyl-4-(4-nitrophenyl)furan-3(2H)-one
- 2,2-dimethyl-5-(4-methylphenyl)-4-(4-nitrophenyl)furan-3(2H)-one
Uniqueness
The presence of both nitro and methylthio groups in “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” makes it unique compared to similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


